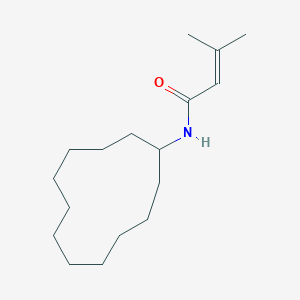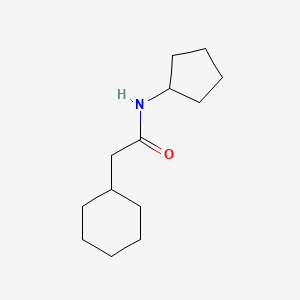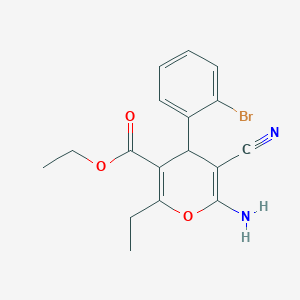![molecular formula C16H17NOS B4960266 N-[2-(benzylthio)ethyl]benzamide](/img/structure/B4960266.png)
N-[2-(benzylthio)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(benzylthio)ethyl]benzamide, also known as BZB, is a chemical compound that has been studied for its potential applications in scientific research. BZB is a benzamide derivative that has been synthesized through a variety of methods and has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-[2-(benzylthio)ethyl]benzamide is not fully understood, but it is believed to involve the inhibition of protein kinase C (PKC) activity. PKC is an enzyme that plays a role in cell signaling and has been implicated in the development of cancer and other diseases. N-[2-(benzylthio)ethyl]benzamide has been found to inhibit the activity of PKC, which may contribute to its anti-cancer and anti-Alzheimer's effects.
Biochemical and Physiological Effects
N-[2-(benzylthio)ethyl]benzamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's effects, N-[2-(benzylthio)ethyl]benzamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may contribute to its potential use in the treatment of Alzheimer's disease. N-[2-(benzylthio)ethyl]benzamide has also been found to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
N-[2-(benzylthio)ethyl]benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have a range of biochemical and physiological effects, making it a versatile compound for research. However, there are also limitations to its use. N-[2-(benzylthio)ethyl]benzamide has been found to have low solubility in water, which may limit its use in certain experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several potential future directions for research on N-[2-(benzylthio)ethyl]benzamide. One area of interest is the development of N-[2-(benzylthio)ethyl]benzamide analogs that may have improved solubility and/or potency. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(benzylthio)ethyl]benzamide and its potential side effects. N-[2-(benzylthio)ethyl]benzamide may also have potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, and further research is needed to explore these potential uses.
合成法
N-[2-(benzylthio)ethyl]benzamide has been synthesized through a variety of methods, including the reaction of 2-bromoethyl benzene with thiourea followed by reaction with benzylamine, and the reaction of 2-bromoethyl benzene with thiophenol followed by reaction with benzylamine. The yield of N-[2-(benzylthio)ethyl]benzamide in these methods has been reported to be between 60-80%. Other methods of synthesis have also been explored, including the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
科学的研究の応用
N-[2-(benzylthio)ethyl]benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. N-[2-(benzylthio)ethyl]benzamide has been found to inhibit the growth of cancer cells, including breast cancer cells, prostate cancer cells, and colon cancer cells. Additionally, N-[2-(benzylthio)ethyl]benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells. N-[2-(benzylthio)ethyl]benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease.
特性
IUPAC Name |
N-(2-benzylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c18-16(15-9-5-2-6-10-15)17-11-12-19-13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVRQLGBXXYQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(benzylthio)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4960194.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4960196.png)


![(2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4960225.png)
![4-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960232.png)
![3-butoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4960237.png)


![(2,6-dimethoxybenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4960258.png)
![7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indol-5-one](/img/structure/B4960264.png)
![1-[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4960271.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide](/img/structure/B4960277.png)
